

PHA-680626 kinase selectivity panel comparison

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Compound Focus: PHA-680626

Cat. No.: S547890

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PHA-680626 Profiling Data

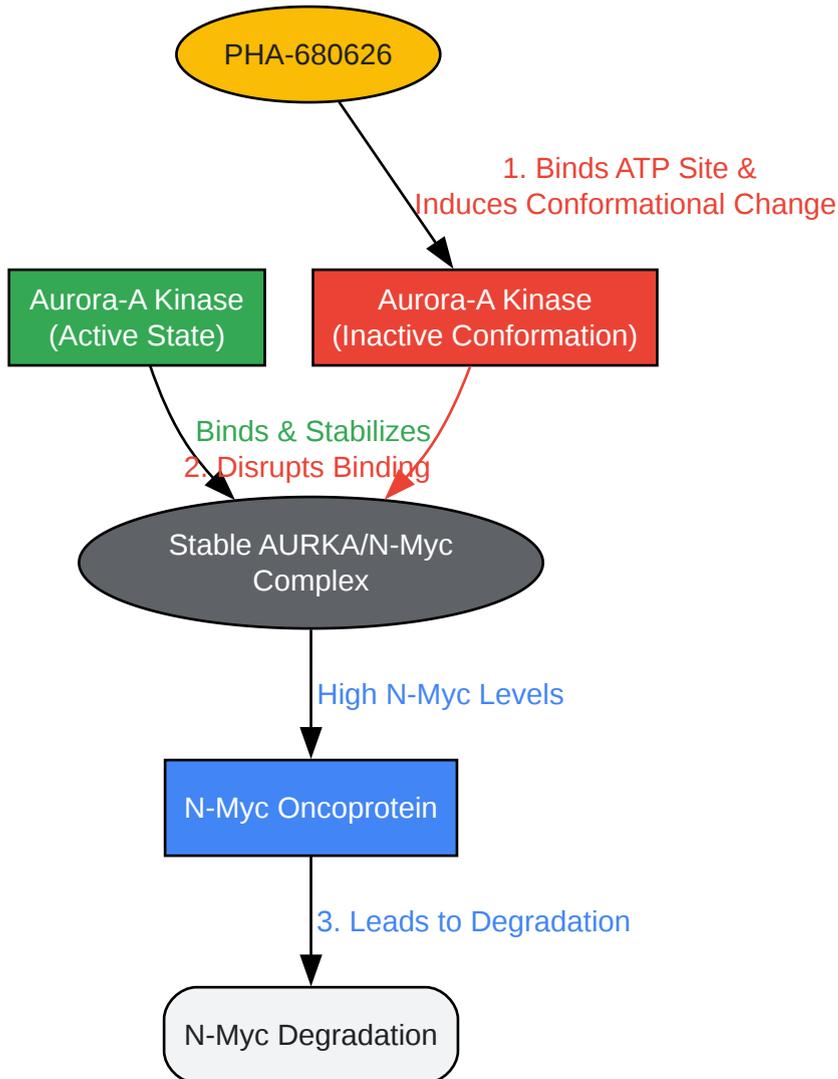
Assay Type	Target / Process	Reported Value	Context / Additional Targets
Kinase Activity (IC ₅₀) [1]	Aurora-A (AURKA)	99 nM	"Pan" inhibitor; also inhibits Bcr-Abl kinase activity [2].
Cellular Proliferation (IC ₅₀) [2]	HCT-116 cells (BrdU incorporation)	0.57 µM	Induces N-Myc degradation [2].
In Vitro Displacement [1]	AURKA/N-Myc complex (SPR assay)	Effective	Confirmed as a conformational disrupting (amphosteric) inhibitor [1] [3].

Unique Mechanism: Conformational Disruption

PHA-680626 is characterized as an **amphosteric inhibitor**, meaning it not only blocks the ATP-binding site (orthosteric inhibition) but also induces a specific conformational change in Aurora-A that disrupts its protein-protein interaction with N-Myc [1] [3]. This dual mechanism is a key differentiator.

The diagram below illustrates this dual mechanism of action.

PHA-680626 Dual Mechanism on Aurora-A



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Experimental Protocol Details

The key findings on **PHA-680626**'s mechanism are supported by the following experimental methods:

- Surface Plasmon Resonance (SPR): Used as a competition assay *in vitro* to directly demonstrate that **PHA-680626** disrupts the binding between Aurora-A and the N-Myc protein fragment (Myc-AIR) [1].
- Proximity Ligation Assay (PLA): Performed in MYCN-overexpressing tumor cell lines to visually confirm the disruption of the Aurora-A/N-Myc complex inside cells [1].

- Kinase Activity Assays: Standard biochemical assays were used to confirm that **PHA-680626** inhibits Aurora-A's enzymatic kinase activity with an IC₅₀ of 99 nM [1].

A Guide for Comparative Selectivity Analysis

Since a direct head-to-head comparison is not available, you can use the following approach to build a comparative profile:

- **Leverage Public Datasets:** Consult large-scale kinase profiling databases (e.g., the Davis *et al.* or Anastassiadis *et al.* datasets mentioned in the literature [4]) to find profiling data on other Aurora inhibitors (like Alisertib, MLN8054) as potential benchmarks.
- **Focus on the Mechanism:** When comparing, note that **PHA-680626**'s value may lie more in its specific **conformational disruption** of the AURKA/N-Myc complex—a property not shared by all Aurora-A inhibitors [1]—rather than in sheer selectivity across the kinome.
- **Utilize Commercial Panels:** Several companies offer kinase profiling services and panels, which can be used to generate uniform selectivity data for your compounds of interest [4] [5].

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References

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